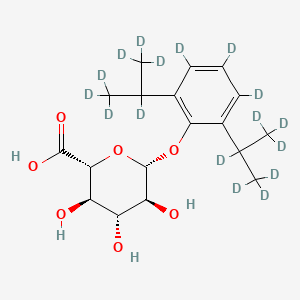

Propofol-d17 beta-D-Glucuronide

Description

Significance of Metabolite Research in Contemporary Pharmacology

Metabolomics, the large-scale study of small molecules or metabolites, provides a detailed snapshot of the physiological state of a biological system. nih.govnih.gov This powerful tool allows scientists to understand disease mechanisms, identify new drug targets, and personalize treatments based on an individual's unique metabolic profile. nih.gov By analyzing the changes in metabolite concentrations, researchers can gain insights that are often more indicative of phenotype than genomics or proteomics alone. csmres.co.ukyoutube.com

Overview of Propofol (B549288) Biotransformation Pathways

Propofol, a widely used intravenous anesthetic agent, undergoes extensive metabolism primarily in the liver. nih.govresearchgate.net The biotransformation of propofol occurs through two main pathways:

Direct Glucuronidation: This is the major metabolic route, accounting for approximately 70% of propofol metabolism. nih.govfrontiersin.org The enzyme UDP-glucuronosyltransferase (UGT) 1A9 directly conjugates propofol to form Propofol-glucuronide. nih.gov This process converts the lipid-soluble propofol into a water-soluble compound, facilitating its excretion by the kidneys. researchgate.net

Hydroxylation followed by Conjugation: This secondary pathway involves the cytochrome P450 (CYP) enzyme system, primarily CYP2B6 and to a lesser extent CYP2C9. researchgate.netnih.gov These enzymes hydroxylate propofol to form 2,6-diisopropyl-1,4-quinol. This intermediate metabolite is then further conjugated with glucuronic acid or sulfate (B86663) to form quinol-glucuronides and quinol-sulfates. nih.govresearchgate.net

The resulting metabolites are largely inactive and are primarily eliminated from the body through urine. researchgate.netfrontiersin.org It is noteworthy that extrahepatic metabolism, including in the kidneys and lungs, also contributes to propofol clearance. nih.govfrontiersin.org

Table 1: Major Metabolic Pathways of Propofol

| Pathway | Enzymes Involved | Primary Metabolite(s) | Percentage of Metabolism |

|---|---|---|---|

| Direct Glucuronidation | UGT1A9 | Propofol-glucuronide | ~70% nih.govfrontiersin.org |

| Hydroxylation & Conjugation | CYP2B6, CYP2C9 | 2,6-diisopropyl-1,4-quinol and its glucuronide/sulfate conjugates | ~29% frontiersin.org |

Rationale for Focused Investigation of Propofol-d17 beta-D-Glucuronide in Research Contexts

This compound is a deuterated form of the major metabolite of propofol. medchemexpress.combiocat.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. The "d17" indicates that 17 hydrogen atoms in the propofol glucuronide molecule have been replaced by deuterium atoms. nih.gov This isotopic labeling makes this compound an invaluable tool in analytical and research settings for several key reasons:

Internal Standard for Quantification: In bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for accurate and precise quantification of the target analyte (in this case, propofol and its metabolites) in biological samples such as plasma or urine. veeprho.comsigmaaldrich.com this compound is an ideal internal standard because it has nearly identical chemical and physical properties to the natural metabolite but a different mass due to the deuterium atoms. This allows it to be distinguished by the mass spectrometer, correcting for any sample loss or variability during the analytical process. medchemexpress.comveeprho.com

Pharmacokinetic Studies: The use of stable isotope-labeled compounds like this compound is essential for detailed pharmacokinetic studies. veeprho.cominvivochem.com Researchers can administer the labeled compound and trace its path and clearance from the body with high precision. This helps in understanding the long-term disposition of propofol and its metabolites, as they can be detected in urine for an extended period after administration. researchgate.net

Metabolic Research: Investigating the formation and excretion of this compound helps to further elucidate the intricacies of propofol metabolism. veeprho.com By using a labeled standard, scientists can more accurately study the activity of the UGT1A9 enzyme and the factors that may influence the rate and extent of glucuronidation.

In essence, the deliberate and focused use of this compound in research provides a level of analytical rigor and precision that is essential for advancing our understanding of propofol's pharmacology.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Propofol |

| This compound |

| Propofol-glucuronide |

| 2,6-diisopropyl-1,4-quinol |

| Quinol-glucuronides |

| Quinol-sulfates |

| Hydrogen |

| Deuterium |

| Glucuronic acid |

Structure

3D Structure

Properties

Molecular Formula |

C18H26O7 |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m1/s1/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D |

InChI Key |

JZSJIASBMOIIKI-SJJXVSGXSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Ii. Enzymatic Glucuronidation of Propofol

Elucidation of Uridine Diphosphate-Glucuronosyltransferase (UGT) Involvement in Propofol (B549288) Metabolism

The conversion of propofol to its glucuronide conjugate is a rapid and efficient process, crucial for its clearance from the body. nih.gov Research has identified specific UGT isoforms responsible for this metabolic step and has characterized their activity in various tissues.

Identification of Specific UGT Isoforms Catalyzing Propofol Glucuronidation

The primary enzyme responsible for the glucuronidation of propofol in humans is UGT1A9. ingentaconnect.comnih.govnih.gov This isoform is predominantly expressed in the liver, the main site of propofol metabolism. ingentaconnect.comnih.gov However, other UGT isoforms also contribute to this process, particularly in extrahepatic tissues. nih.gov

Studies have shown that UGT1A8, which is expressed in the small intestine and colon but not the liver, is capable of glucuronidating propofol. ingentaconnect.comnih.gov UGT1A6 has also been implicated in both hepatic and extrahepatic propofol metabolism. nih.gov Furthermore, research suggests the involvement of UGT1A7 and UGT1A10 in extrahepatic organs like the kidneys and intestine. nih.gov In some recombinant systems, UGT1A6 showed a minor contribution to propofol glucuronide formation, while isoforms such as UGT1A1, UGT1A3, UGT1A4, UGT2B4, UGT2B7, UGT2B15, or UGT2B17 did not produce detectable levels of the metabolite. nih.gov

Interestingly, there are species differences in UGT isoform expression. For instance, UGT1A9, the main enzyme in humans, is not present in rats. nih.gov

Kinetic Characterization of Propofol Glucuronidation by Recombinant UGTs

In vitro studies using recombinant UGT enzymes have been instrumental in characterizing the kinetics of propofol glucuronidation. These studies provide insights into the affinity of the enzymes for propofol (Km) and their maximum reaction velocity (Vmax).

Another study using recombinant UGT1A1 demonstrated that propofol can act as a modulator of its activity in a substrate-dependent manner. nih.gov In the presence of 200 µM propofol, the glucuronidation of 4-methylumbelliferone (B1674119) (4-MU) by UGT1A1 was activated, with a 1.5-fold increase in Vmax and a decrease in Km to 0.53-fold of the value in the absence of propofol. nih.gov Conversely, propofol inhibited the UGT1A1-catalyzed glucuronidation of oestradiol 3β-glucuronidation with an IC50 value of 59 µM. nih.gov

The table below summarizes the kinetic parameters of propofol glucuronidation by different UGT1A9 variants. nih.gov

| UGT1A9 Variant | Km (µM) | Vmax (% of Wild-type) | Efficiency (Vmax/Km) (% of Wild-type) |

| Wild-type | 111.2 | 100 | 100 |

| D256N | 43.6 | 8.1 | 19.1 |

| Y483D | 64.5 | 28.8 | 57.1 |

Extrahepatic Glucuronidation of Propofol

While the liver is the primary site of propofol metabolism, significant glucuronidation also occurs in extrahepatic tissues, particularly the kidneys and the small intestine. ingentaconnect.comnih.gov This is supported by the expression of key UGT isoforms in these organs.

Immunoblotting has confirmed the presence of UGT1A9 protein in human liver microsomes (HLM), human intestinal microsomes (HIM), and human kidney microsomes (HKM). ingentaconnect.com The staining band intensities for UGT1A9 were found to be 12% in HIM and 119% in HKM relative to HLM. ingentaconnect.com UGT1A8 is also expressed in the small intestine and kidney. ingentaconnect.com

Kinetic studies have revealed differences in propofol glucuronidation across these tissues. The kinetics in HLM and HKM followed a substrate inhibition model, while HIM exhibited Michaelis-Menten kinetics. ingentaconnect.com The Vmax for propofol glucuronidation was found to be approximately 3 to 3.5 times higher in the kidney (5.56 nmol/min/mg protein) than in the liver (1.80 nmol/min/mg protein) and small intestine (1.61 nmol/min/mg protein). nih.gov

Factors Modulating Propofol Glucuronidation Activity

The rate and extent of propofol glucuronidation can be influenced by several factors, including enzyme kinetics, the presence of other substances that can act as inhibitors, and species-specific differences in enzyme activity.

In Vitro Studies on Enzyme Kinetics and Substrate Inhibition

In vitro studies have shown that the kinetics of propofol glucuronidation can vary depending on the enzyme source. In human liver microsomes (HLM) and human kidney microsomes (HKM), the process exhibits substrate inhibition, meaning that at very high concentrations of propofol, the rate of glucuronidation decreases. ingentaconnect.com In contrast, human intestinal microsomes (HIM) follow the Michaelis-Menten model, where the reaction rate increases with substrate concentration until it reaches a maximum. ingentaconnect.com

The kinetic parameters also differ between tissues. The Km value for HLM was 41.8 µM, while for HIM it was significantly higher at 282 µM. ingentaconnect.com The Vmax in HKM was 2.1-fold higher than in HLM, while the Vmax in HIM was 56% lower than in HLM. ingentaconnect.com These differences in kinetics are likely due to the varying expression levels of different UGT isoforms in each tissue. ingentaconnect.com

Furthermore, certain compounds can inhibit propofol glucuronidation. For example, magnolol (B1675913) has been shown to inhibit propofol glucuronidation in human liver microsomes. kglmeridian.com

Comparative Enzymatic Activity Across Species

Significant species differences have been observed in the glucuronidation of propofol. nih.gov The kinetic profile of propofol glucuronidation in liver microsomes differs markedly among humans, monkeys, rats, and mice. nih.gov

The kinetics of propofol glucuronidation follow a substrate inhibition model in humans and mice, a Hill model in monkeys, and a biphasic (isoenzyme) model in rats. nih.gov The intrinsic clearance (CLint) values of liver microsomes show a rank order of mice > humans > monkeys > rats. nih.gov

These species-related differences are thought to be due to variations in the roles and expression levels of the UGT isoforms involved in propofol metabolism. nih.gov For instance, the inhibition of propofol glucuronidation by magnolol was significantly lower in the liver microsomes of mice, rats, pigs, and monkeys compared to human liver microsomes. kglmeridian.com Such findings highlight the challenges in extrapolating data from animal models to humans for drugs metabolized by UGT enzymes.

The table below presents a comparison of kinetic parameters for propofol glucuronidation in the liver microsomes of male and female humans. nih.gov

| Sex | Km (µM) | Vmax (nmol/min/mg protein) | CLint (µL/min/mg protein) |

| Male | 50 | 5.6 | 110 |

| Female | 46 | 6.0 | 130 |

Influence of Genetic Polymorphisms on UGT Activity (Mechanistic Perspectives)

The enzymatic activity of UDP-glucuronosyltransferases (UGTs), particularly UGT1A9, is a critical determinant in the metabolism of propofol. Genetic polymorphisms within the UGT1A9 gene can lead to significant interindividual variability in propofol glucuronidation, mechanistically altering enzyme function and consequently, the pharmacokinetic profile of the drug. frontiersin.orgnih.gov The UGT1A9 gene is known to be highly polymorphic, and certain allelic variants can result in decreased gene expression or altered protein function, leading to a reduction in the rate of glucuronide conjugation. frontiersin.org

Several single nucleotide polymorphisms (SNPs) in the UGT1A9 gene have been studied for their impact on propofol metabolism. One notable variant is c.98T>C (also known as UGT1A9*3 or rs72551330), which has been suggested to alter the enzyme's affinity for its substrate. dovepress.com This change can lead to a reduced rate of glucuronidation, effectively classifying individuals carrying this variant as "poor metabolizers". dovepress.com Studies in pediatric populations have shown that the UGT1A9 genotype is an independent predictor of propofol concentration. nih.govnih.gov Specifically, carriers of the polymorphic C allele at this locus (98T>C) exhibited a higher propofol distribution constant. nih.govdovepress.comnih.gov

Other polymorphisms, such as -331C/T and -440C/T in the promoter region of UGT1A9, have also been linked to altered propofol clearance. frontiersin.orgresearchgate.net For instance, patients with the UGT1A9–331C/T polymorphism were found to have greater propofol clearance. frontiersin.orgnih.gov Similarly, the UGT1A9 -440C/T polymorphism has been correlated with propofol efficacy. researchgate.net The presence of these genetic variations can lead to lower inactivation of propofol through glucuronidation and slower urinary clearance of the resulting metabolite. dovepress.com

While UGT1A9 is the primary enzyme, other UGT isoforms like UGT1A6 also contribute to the metabolism of various compounds, and their genes are also polymorphic. nih.govnih.gov For example, resequencing of the UGT1A6 gene has identified nonsynonymous polymorphisms such as S7A, T181A, and R184S. nih.gov However, the direct impact of these specific UGT1A6 polymorphisms on propofol metabolism is less clearly defined compared to the well-established role of UGT1A9 variants. dovepress.comnih.gov

The table below summarizes key UGT1A9 polymorphisms and their mechanistic influence on propofol metabolism.

| Polymorphism | Alternative Name(s) | Reported Mechanistic Effect on Propofol Metabolism | Reference(s) |

|---|---|---|---|

| c.98T>C | UGT1A9*3, rs72551330 | Decreases binding affinity for the substrate, leading to slower glucuronidation; carriers may be "poor metabolizers". Associated with a higher propofol distribution constant. | nih.govdovepress.comnih.gov |

| -331C/T | - | Associated with greater propofol clearance. | frontiersin.orgnih.gov |

| -440C/T | - | Correlated with differences in propofol efficacy. | researchgate.net |

Protein-Protein Interactions Affecting UGT Function

The function of UDP-glucuronosyltransferases is not solely determined by their individual catalytic activity but is also significantly modulated by complex protein-protein interactions within the endoplasmic reticulum membrane. nih.govnih.gov These interactions involve both the formation of UGT-UGT oligomers (homo- and hetero-oligomers) and the association with other non-UGT microsomal proteins, such as cytochrome P450 (CYP) enzymes. nih.govnih.gov Such interactions can alter enzyme kinetics, stability, and substrate specificity. nih.govnih.gov

Evidence strongly indicates that UGTs can form oligomeric complexes. nih.gov For instance, UGT2B7 has been shown to form homo-oligomers and, critically for propofol metabolism, hetero-oligomers with UGT1A isoforms, including UGT1A9. nih.gov The co-expression of UGT2B7 with UGT1A9 has been demonstrated to directly affect the kinetics of propofol O-glucuronidation. nih.gov This suggests a functional interplay where the presence of one UGT isoform can modulate the activity of another.

Further supporting this concept, studies using siRNA to down-regulate UGT2B7 expression in human hepatocytes led to a significant decrease in the rate of propofol glucuronidation, a reaction primarily catalyzed by UGT1A9. nih.gov This reduction in UGT1A9 activity occurred without a corresponding decrease in UGT1A9 mRNA levels, pointing towards a post-transcriptional mechanism. nih.gov The observed effect was a decrease in the Vmax (maximum reaction velocity) for propofol glucuronidation, suggesting that the interaction between UGT1A9 and UGT2B7 is important for stabilizing the UGT1A9 protein and maintaining its maximal catalytic capacity. nih.gov

Beyond UGT-UGT interactions, UGTs also associate with other phase I drug-metabolizing enzymes. Immunoprecipitation assays using antibodies against UGT2B7 in solubilized human liver microsomes have co-precipitated other UGT1A isoforms as well as CYP3A4 and CYP1A2. jst.go.jpsigmaaldrich.com This suggests the formation of multi-enzyme complexes, sometimes referred to as "metabolosomes," which may facilitate the efficient metabolic processing of substrates through sequential reactions. jst.go.jpsigmaaldrich.com While the precise physiological role of these larger complexes is still under investigation, it is hypothesized that they could play a role in channeling substrates and metabolites, thereby enhancing metabolic efficiency. nih.govjst.go.jp

The table below details key protein-protein interactions involving UGTs and their functional consequences, particularly in relation to propofol glucuronidation.

| Interacting Proteins | Method of Observation | Functional Consequence | Reference(s) |

|---|---|---|---|

| UGT2B7 and UGT1A9 | Co-expression in HEK293 cells | Altered kinetics of propofol O-glucuronidation by UGT1A9. | nih.gov |

| UGT1A9 and UGT2B7 | siRNA knockdown of UGT2B7 in human hepatocytes | Decreased Vmax for propofol glucuronidation catalyzed by UGT1A9, implying interaction is necessary for full catalytic activity. | nih.gov |

| UGT2B7 and other UGT1A isoforms | Co-expression, Immunoprecipitation | Formation of hetero-oligomers; increased thermal stability of UGT2B7. | nih.gov |

| UGTs and CYPs (e.g., CYP3A4, CYP1A2) | Immunoprecipitation from human liver microsomes | Suggests formation of a "metabolosome" that may regulate overall function and facilitate sequential metabolism. | nih.govjst.go.jpsigmaaldrich.com |

Iii. Analytical Methodologies for Propofol D17 Beta D Glucuronide in Research

Advanced Spectrometric Techniques for Metabolite Characterization

Spectrometric methods, especially when coupled with chromatographic separation, provide the high selectivity and sensitivity needed for the characterization and quantification of metabolites like Propofol-d17 beta-D-Glucuronide from complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of propofol (B549288) and its metabolites. labmedica.com Unlike gas chromatography (GC), LC-MS/MS can directly analyze thermally unstable and polar molecules like glucuronides without the need for derivatization. labmedica.com

Researchers have developed robust LC-MS/MS methods for the simultaneous quantification of propofol, propofol glucuronide, and other metabolites in various biological samples, including urine and hair. nih.govresearchgate.netnih.gov These methods typically employ a simple "dilute-and-analyze" sample preparation or solid-phase extraction (SPE) to isolate the analytes. nih.govresearchgate.net The analysis is often performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity. labmedica.com For propofol glucuronide and its deuterated analog, electrospray ionization (ESI) in negative mode is commonly used. nih.gov

A study analyzing propofol metabolites in urine utilized a Waters ACQUITY UPLC I-Class system with a Xevo® TQD tandem mass spectrometer. nih.gov The method demonstrated a broad linear calibration model from 100 to 10,000 ng/mL, proving effective for monitoring the metabolite over extended periods. nih.govnih.gov Another method developed for hair analysis successfully used LC-MS/MS to determine propofol glucuronide concentrations, establishing precursor-to-product ion transitions of m/z 353 → 175, 113 for the native metabolite. researchgate.netbohrium.com

| Parameter | Condition | Source |

|---|---|---|

| Chromatography System | Waters ACQUITY UPLC I-Class | nih.gov |

| Mass Spectrometer | Xevo® TQD Tandem Mass Spectrometer | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.gov |

| Monitored Transition (Analyte) | m/z 353 → 175, 113 | researchgate.netbohrium.com |

| Monitored Transition (IS) | m/z 370 → 175, 113 | researchgate.netbohrium.com |

| Linearity Range | 100–10,000 ng/mL (in urine) | nih.govnih.gov |

While triple quadrupole instruments are excellent for quantification, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap systems, is invaluable for the structural confirmation of metabolites. HRMS provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown compounds.

For instance, the fragmentation pathways of propofol itself have been confirmed using an AB SCIEX TripleTOF® 5600+ system, a type of quadrupole time-of-flight (QTOF) mass spectrometer. labmedica.com This instrument confirmed the formula of fragment ions with high mass accuracy, distinguishing between potential elemental compositions. labmedica.com Although this specific study focused on the parent drug, the principle is directly applicable to its metabolites. The accurate mass data from HRMS can definitively confirm the presence of the glucuronic acid moiety conjugated to the deuterated propofol core in this compound, and can be used to elucidate the structures of novel or unexpected metabolites. sciex.com Techniques like electron-activated dissociation (EAD), available on modern HRMS platforms, are particularly useful as they can preserve labile functional groups like glucuronides during fragmentation, providing richer structural information compared to conventional collision-induced dissociation (CID). sciex.com

Role of Stable Isotope-Labeled Analogs in Quantitative Bioanalysis

Stable isotope-labeled compounds are considered the ideal internal standards for quantitative mass spectrometry. Their use is a cornerstone of modern bioanalysis, compensating for variations in sample processing and instrumental analysis.

This compound serves as an exemplary internal standard for the quantification of its non-labeled counterpart, propofol glucuronide. Because it is chemically identical to the analyte, it co-elutes chromatographically and exhibits nearly identical behavior during extraction and ionization. The mass difference of 17 atomic mass units, due to the deuterium (B1214612) atoms, allows the mass spectrometer to distinguish it from the native analyte.

Several validated methods explicitly report the use of this compound (sometimes abbreviated as PPFG-d17) as the internal standard for quantifying propofol glucuronide in urine and hair samples. bohrium.comscirp.org In a method for hair analysis, the precursor-to-product ion transition for the internal standard was m/z 370 → 175, 113, demonstrating that the fragmentation of the glucuronide moiety is consistent with the non-labeled analyte. researchgate.netbohrium.comresearchgate.net The use of such a standard corrects for potential matrix effects and variability in ionization efficiency, leading to highly accurate and precise results. researchgate.net

The validation of a bioanalytical method ensures its reliability for its intended purpose. When using deuterated internal standards, validation protocols assess several key parameters according to regulatory guidelines. These include selectivity, linearity, accuracy, precision, recovery, and stability. nih.gov

A critical aspect of validation is the evaluation of matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix. myadlm.org While stable isotope-labeled internal standards are expected to compensate for these effects, it is not always a perfect correction. myadlm.orgscispace.com Therefore, validation studies must rigorously test for this. One study evaluated matrix effects by comparing the response of the analyte and internal standard in neat solution versus post-extraction spiked biological matrix from multiple sources. nih.gov The results for propofol glucuronide (PG) and its deuterated standard (PG-D17) showed average matrix effects of 13.7% and 4.9%, respectively, which were within acceptable criteria. nih.gov Such validation demonstrates the robustness of the assay and the suitability of the deuterated internal standard.

| Validation Parameter | Finding | Source |

|---|---|---|

| Linearity (Urine) | Linear model from 100–10,000 ng/mL | nih.govnih.gov |

| Coefficient of Variation (CV) | Average of 6.5% | nih.govnih.gov |

| Percent Bias | -4.2 ng/mL | nih.govnih.gov |

| Matrix Effect (PG) | 13.7% | nih.gov |

| Matrix Effect (PG-d17) | 4.9% | nih.gov |

| LLOQ (Hair) | 5 pg/mg | researchgate.netbohrium.com |

Iv. Preclinical and Mechanistic Disposition Studies of Propofol Glucuronides

Metabolic Fate and Excretion Pathways in Animal Models

The metabolic disposition of propofol (B549288), a widely used intravenous anesthetic, has been a subject of extensive research, with a significant focus on its glucuronide conjugates. These studies, primarily conducted in animal models, have provided crucial insights into how the body processes and eliminates this drug.

In Vivo Disposition of Propofol Metabolites in Laboratory Animals

In vivo studies have revealed marked species-specific differences in the pharmacokinetic and metabolic profiles of propofol among various laboratory animals, including rats, dogs, and rabbits. nih.gov Following intravenous administration, propofol is rapidly and extensively metabolized into water-soluble, inactive metabolites. nih.gov The primary metabolite in humans is propofol glucuronide. nih.gov

In studies where radiolabeled propofol glucuronide (¹⁴C-PG) was administered intravenously to rats and dogs, the compound was eliminated through both urine and feces. nih.gov In rats, approximately 40% of the dose was recovered in the urine and 48% in the feces. nih.gov In dogs, the urinary excretion was higher at 66%, with 19% eliminated in the feces. nih.gov Unchanged propofol glucuronide accounted for 25% of the dose in rat urine and 48% in dog urine. nih.gov Notably, the parent compound, propofol, was not detected in the plasma of these animals, indicating that propofol glucuronide is hydrolytically stable in vivo. nih.gov

Table 1: Excretion of Intravenously Administered ¹⁴C-Propofol Glucuronide in Rat and Dog

| Species | % of Dose in Urine | % of Dose in Feces | % of Unchanged PG in Urine |

|---|---|---|---|

| Rat | 40 | 48 | 25 |

| Dog | 66 | 19 | 48 |

Data sourced from Simons et al., 1992 nih.gov

Contribution of Glucuronidation to Total Propofol Clearance in Preclinical Species

Glucuronidation is a major metabolic pathway for propofol. acs.org In humans, conjugation with glucuronic acid to form propofol glucuronide accounts for a significant portion of the administered dose, estimated to be between 30-60%. acs.org This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.

While the liver is the primary site of propofol metabolism, evidence suggests that extrahepatic clearance also plays a substantial role, as the systemic clearance of propofol can exceed hepatic blood flow. nih.govnih.gov In preclinical species, the kinetic profile of propofol glucuronidation by liver microsomes shows considerable differences among species like monkeys, rats, and mice, suggesting varying roles of UGT isoforms in its metabolism. researchgate.net Although significant sex-based differences in kinetic parameters were not observed in animal species, there were variations in the in vitro clearance values in liver microsomes between males and females in monkeys, rats, and mice. researchgate.net

Enterohepatic Recirculation and Transporter Involvement of Glucuronide Conjugates

The disposition of propofol glucuronide is further influenced by processes such as enterohepatic recirculation and the action of various transporter proteins.

Role of Efflux Transporters in Glucuronide Disposition

Glucuronide and sulfate (B86663) conjugates of drugs generally have limited cell membrane permeability and require transport proteins for their distribution and excretion. frontiersin.orgnih.gov Efflux transporters, including multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), are responsible for moving these conjugates into bile, urine, and the intestinal lumen. frontiersin.orgnih.govsigmaaldrich.com These transporters are located in key barrier tissues like the intestine, liver, and kidneys. sigmaaldrich.com The interplay between uptake and efflux transporters is critical in determining the ultimate fate of drug metabolites. frontiersin.orgresearchgate.net For instance, high hepatic uptake and biliary efflux activity favor the fecal excretion of glucuronide conjugates. frontiersin.orgresearchgate.net

Isotopic Effects in Metabolic Studies with Deuterated Propofol

The use of stable isotopes, such as deuterium (B1214612) (²H), in drug molecules is a valuable tool in metabolic research. Replacing hydrogen with deuterium can lead to a kinetic isotope effect (KIE), potentially slowing down metabolic reactions. nih.gov

V. Research Applications and Future Directions

Application of Propofol-d17 beta-D-Glucuronide in Drug Metabolism and Pharmacokinetic Research

This compound, a stable isotope-labeled version of a primary propofol (B549288) metabolite, is an indispensable tool in drug metabolism and pharmacokinetic (DMPK) research. symeres.commusechem.com Its primary application is as an internal standard for the quantification of the unlabeled propofol glucuronide in various biological samples. bohrium.comresearchgate.netnih.gov The use of a deuterated standard is advantageous because it has nearly identical chemical and physical properties to the analyte of interest, but is distinguishable by its higher molecular weight. researchgate.net This allows for accurate and precise measurement, as it co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency in mass spectrometry, thus correcting for variations in sample preparation and analysis. nih.govresearchgate.net

In pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs, this compound helps researchers to accurately trace and quantify the metabolic fate of propofol. musechem.comchemicalsknowledgehub.com By using this labeled compound, scientists can gain detailed insights into the rate and extent of propofol glucuronidation, a major metabolic pathway for this anesthetic. nih.govderangedphysiology.com This is crucial for understanding the interindividual variability in propofol metabolism, which can be influenced by genetic polymorphisms in the UDP-glucuronosyltransferase (UGT) enzymes responsible for this conjugation reaction. nih.gov

Key Applications in DMPK Research:

| Application Area | Description |

| Internal Standard | Used for accurate quantification of propofol glucuronide in biological matrices like blood, urine, and hair. bohrium.comresearchgate.netnih.gov |

| Metabolic Pathway Elucidation | Helps in tracing and understanding the glucuronidation pathway of propofol. researchgate.netnih.gov |

| Pharmacokinetic Modeling | Provides crucial data for developing and refining pharmacokinetic models of propofol. nih.govnih.gov |

| Bioavailability Studies | Aids in determining the extent to which propofol and its metabolites are available at the site of action. symeres.commusechem.com |

Synthetic Methodologies for Isotope-Labeled Propofol Metabolites for Research Purposes

The synthesis of isotope-labeled compounds like this compound is a critical aspect of their application in research. nih.gov The primary goal is to introduce stable isotopes, such as deuterium (B1214612) (²H), into the molecule at specific positions. musechem.comresearchgate.net This can be achieved through two main strategies: incorporating commercially available labeled precursors during the synthesis or through hydrogen-deuterium exchange reactions on the final compound or an intermediate. symeres.com

For this compound, the synthesis would typically involve the reaction of deuterated propofol (Propofol-d17) with a protected form of glucuronic acid. smolecule.com The deuterated propofol itself can be synthesized using various methods, often involving the deuteration of the aromatic ring and the isopropyl groups. google.com The subsequent coupling with the glucuronic acid donor, followed by deprotection, yields the desired labeled metabolite. smolecule.com

Another approach involves biotransformation, where microorganisms or isolated enzymes are used to carry out the glucuronidation of the labeled parent drug. smolecule.comnih.gov For instance, liver microsomes, which contain UGT enzymes, can be used to produce the glucuronide metabolite from the labeled precursor. nih.gov This method can be advantageous as it often produces the correct stereoisomer (the beta-anomer) that is formed in vivo. nih.gov

General Synthetic Approaches:

| Method | Description | Advantages |

| Chemical Synthesis | Stepwise construction of the molecule from labeled starting materials. nih.govgoogle.com | High control over the position of the label. |

| Hydrogen-Deuterium Exchange | Replacement of hydrogen atoms with deuterium on a pre-existing molecule. symeres.comresearchgate.net | Can be a simpler method for introducing deuterium. |

| Biotransformation | Use of enzymes or microorganisms to perform the labeling or conjugation step. smolecule.comnih.gov | Can produce the biologically relevant stereoisomer. |

Advanced Approaches in Metabolomics and Mechanistic Research of Glucuronides

The field of metabolomics, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological system, has greatly benefited from advanced analytical techniques. mdpi.com These methods are crucial for studying glucuronides like this compound and understanding their role in drug metabolism.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a cornerstone of modern metabolomics. nih.govnih.govnih.gov HRMS provides highly accurate mass measurements, which aids in the confident identification of metabolites. chemicalsknowledgehub.commdpi.com Tandem mass spectrometry (MS/MS) further provides structural information through fragmentation patterns, which can be used to distinguish between different glucuronide isomers. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of metabolites. youtube.comyoutube.comyoutube.com While less sensitive than MS, NMR provides detailed information about the three-dimensional structure of molecules, which is invaluable for unambiguously identifying the site of glucuronidation. youtube.comacs.orgnih.gov For example, NMR was instrumental in distinguishing between S- and N-linked glucuronides of a novel drug candidate. nih.gov

Recent strategies in metabolomics include chemical isotope labeling and dual-filtering approaches to enhance the detection and identification of glucuronide conjugates in complex samples like urine. acs.org These methods improve sensitivity and reduce the complexity of the data, allowing for a more comprehensive profiling of the glucuronide metabolome. acs.org

Advanced Analytical Techniques:

| Technique | Application in Glucuronide Research |

| LC-HRMS | Accurate mass measurement for confident metabolite identification. nih.govnih.govnih.gov |

| LC-MS/MS | Structural elucidation through fragmentation patterns. researchgate.netnih.gov |

| NMR Spectroscopy | Unambiguous determination of molecular structure and site of conjugation. youtube.comacs.orgnih.gov |

| Chemical Isotope Labeling | Enhanced detection and quantification of specific classes of metabolites. acs.org |

Unexplored Areas in Propofol Glucuronide Research and Methodological Innovations

Despite significant progress, there remain several unexplored areas in the research of propofol glucuronides. A deeper understanding of the inter-individual variability in propofol glucuronidation is still needed. nih.gov While genetic polymorphisms in UGT enzymes are known to play a role, the contribution of other factors such as co-administered drugs, disease states, and the gut microbiome are not fully understood. nih.govacs.org The potential for drug-drug interactions involving the inhibition or induction of UGT enzymes by other medications is a clinically relevant area that warrants further investigation. nih.gov

Methodological innovations continue to drive the field forward. The development of more sensitive and specific analytical techniques is crucial for detecting low-abundance metabolites and for studying metabolism in small sample volumes. researchgate.net Advances in mass spectrometry, such as ion mobility-mass spectrometry, could provide an additional dimension of separation, helping to resolve isomeric metabolites. Furthermore, the integration of multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, holds great promise for a more holistic understanding of propofol metabolism and its clinical implications. acs.org

Future research could also focus on the development of novel in vitro models that more accurately mimic human drug metabolism. This includes the use of 3D cell cultures, organ-on-a-chip technologies, and humanized animal models. These models could provide more predictive data on propofol metabolism and reduce the reliance on animal testing.

Future Research Directions:

| Area | Focus |

| Inter-individual Variability | Investigating the role of the gut microbiome, co-medications, and disease states on propofol glucuronidation. nih.govacs.org |

| Drug-Drug Interactions | Studying the potential for other drugs to alter propofol metabolism through UGT enzyme modulation. nih.gov |

| Methodological Innovations | Developing more sensitive analytical techniques like ion mobility-mass spectrometry and integrated multi-omics approaches. acs.orgresearchgate.net |

| Advanced In Vitro Models | Utilizing 3D cell cultures and organ-on-a-chip technologies for more predictive metabolic studies. |

Q & A

Q. What analytical methods are recommended for structural confirmation of Propofol-d17 beta-D-Glucuronide?

To confirm the structure, use a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . NMR (¹H, ¹³C, and 2D experiments) resolves the glucuronide conjugation site and deuteration pattern, while HRMS validates the molecular formula and isotopic purity (≥98% deuterium incorporation) . Chromatographic separation (e.g., reverse-phase HPLC) coupled with MS/MS ensures specificity, particularly in distinguishing it from non-deuterated analogs or degradation products .

Q. How is this compound synthesized for pharmacokinetic studies?

Synthesis involves enzymatic glucuronidation of deuterated Propofol (Propofol-d17) using human liver microsomes or recombinant UGT isoforms (e.g., UGT1A9). Post-reaction, purification is achieved via solid-phase extraction (SPE) or preparative HPLC. Isotopic integrity must be verified using LC-MS/MS to ensure no deuterium loss during conjugation .

Q. What in vitro models are suitable for studying hepatic uptake of this compound?

Use isolated rat hepatocytes or transfected cell lines (e.g., HEK293 expressing OATP1B1/OATP1B3) to assess carrier-mediated uptake. Preincubate cells with inhibitors like rifampicin (OATP inhibitor) or estradiol-17β-glucuronide (competitive substrate) to evaluate transporter specificity . Quantify intracellular accumulation via LC-MS/MS with deuterium-specific MRM transitions .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s transporter affinity across species?

Contradictions often arise from interspecies differences in OATP/ MRP2 expression. Apply a two-pronged approach :

- Comparative transport assays : Test the compound in human vs. rodent hepatocytes or membrane vesicles.

- Knockout models : Use CRISPR-edited cell lines lacking specific transporters to isolate contributions.

For example, if rat hepatocytes show higher uptake than human counterparts, validate with in vivo biliary excretion studies in transgenic mice expressing human OATP1B1 .

Q. What experimental design mitigates matrix effects in LC-MS/MS quantification of this compound?

Matrix effects (ion suppression/enhancement) are critical in biological matrices. Implement these steps:

- Post-column infusion : Identify retention times affected by plasma phospholipids or bile acids.

- Matrix-matched calibration : Prepare standards in the same biological fluid (e.g., human plasma) as samples.

- Internal standard (IS) selection : Use a stable isotope-labeled analog (e.g., Propofol-d17-¹³C-glucuronide) to normalize recovery.

Evidence shows that switching from ion spray (ISP) to heated nebulizer (HN) interfaces reduces ion suppression by 40% in bile samples .

Q. How do researchers validate the metabolic stability of this compound in long-term pharmacokinetic studies?

Assess stability under physiological conditions :

- pH-dependent hydrolysis : Incubate the compound in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids. Monitor degradation via LC-MS/MS.

- Enzymatic stability : Expose to β-glucuronidase (E. coli, pH 6.8) to confirm susceptibility to enzymatic cleavage.

For in vivo validation, compare plasma-to-bile ratios in cannulated rat models with/without β-glucuronidase inhibitors .

Q. What strategies address inter-laboratory variability in quantifying this compound?

Standardize protocols using:

- Harmonized extraction methods : SPE with Oasis HLB cartridges (pH 2.5) yields >90% recovery across plasma, urine, and bile.

- Cross-lab validation : Share a common reference standard and blinded QC samples.

A 2023 multicenter study reduced CV% from 15% to <5% by adopting unified MRM transitions (m/z 465 → 289 for Propofol-d17 glucuronide) .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze competing metabolic pathways (e.g., sulfation vs. glucuronidation) affecting Propofol-d17 disposition?

Use enzyme kinetic modeling :

- Determine Km and Vmax for UGTs (glucuronidation) and SULTs (sulfation) using recombinant enzymes.

- Apply relative activity factors (RAF) to extrapolate in vitro data to in vivo hepatic clearance.

For example, if sulfation dominates in hepatocytes but not in microsomes, investigate cytosolic SULT contributions via chemical inhibition (e.g., 2,6-dichloro-4-nitrophenol) .

Q. What statistical approaches resolve nonlinear pharmacokinetics of this compound in population studies?

Employ non-compartmental analysis (NCA) for initial AUC calculations, followed by compartmental modeling (e.g., two-compartment with enterohepatic recirculation). Use Bayesian estimation to handle sparse sampling in human trials. For covariates (e.g., UGT polymorphisms), apply stepwise multivariate regression with Akaike information criterion (AIC) for model selection .

Q. How can in silico tools predict drug-drug interactions (DDIs) involving this compound?

Leverage physiologically based pharmacokinetic (PBPK) models (e.g., Simcyp, GastroPlus):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.